Uridine 5'-monophosphate disodium salt
Overview
Description
Disodium uridine-5’-monophosphate is a pyrimidine nucleotide that serves as a key precursor for the synthesis of vital biomolecules like RNA, phospholipids, and glycogen . It is an ester of phosphoric acid with the nucleoside uridine, consisting of the phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound is crucial for optimal cellular metabolism and physiology across bodily tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of disodium uridine-5’-monophosphate involves several steps:
- Mixing cytidine monophosphate or its sodium salt with sodium nitrite and deionized water.
- Adding acid and/or acid anhydride dropwise and allowing the reaction to proceed for up to 6 hours.
- Adjusting the pH of the reaction solution to 6.4-7.2 to obtain a crude product.
- Crystallizing and filtering the crude product using ethyl alcohol.
- Recrystallizing the product with an organic solvent to obtain pure disodium uridine-5’-monophosphate .
Industrial Production Methods: Industrial production often involves fermentation and biocatalytic processes. For example, Saccharomyces cerevisiae can be used to produce uridine-5’-monophosphate from orotic acid by redistributing metabolic flux between glycolysis and the pentose phosphate pathway .
Chemical Reactions Analysis
Types of Reactions: Disodium uridine-5’-monophosphate undergoes various chemical reactions, including:
- Coordination with metal ions: It forms complexes with trivalent lanthanide ions (e.g., La, Pr, Nd, Sm, Eu, Gd) in the presence of cationic and anionic micelles .
- Phosphorylation: It can be phosphorylated to form uridine diphosphate and uridine triphosphate .
Common Reagents and Conditions:
- Metal ion coordination: Potentiometric pH-titration and spectroscopic methods are used to study the coordination properties with metal ions .
- Phosphorylation: Enzymatic phosphorylation using kinases .
Major Products:
Scientific Research Applications
Disodium uridine-5’-monophosphate has a wide range of scientific research applications:
- Chemistry: Used as a precursor for synthesizing other pyrimidine nucleotides .
- Biology: Plays a role in cellular metabolism and physiology .
- Medicine: Studied for its effects on cholesterol and lipid metabolism, and its potential to enhance cognitive function .
- Industry: Used in the production of pharmaceuticals and food additives .
Mechanism of Action
Disodium uridine-5’-monophosphate exerts its effects through several mechanisms:
- Phosphorylation Pathway: It is phosphorylated to form uridine diphosphate and uridine triphosphate, which are essential for various biosynthetic processes .
- Enzymatic Interactions: It interacts with enzymes such as uridine-cytidine kinase, galactose-1-phosphate uridylyltransferase, and thymidylate synthase .
- Metabolic Pathways: It is involved in the pyrimidine metabolic pathway, where it is degraded to uridine and uracil by 5’-nucleotidases and uridine phosphorylases .
Comparison with Similar Compounds
- Uridine monophosphate (UMP): The non-disodium form of the compound .
- Cytidine monophosphate (CMP): Another pyrimidine nucleotide with similar functions .
- Adenosine monophosphate (AMP): A purine nucleotide with similar roles in cellular metabolism .
Uniqueness: Disodium uridine-5’-monophosphate is unique due to its specific role in the synthesis of RNA, phospholipids, and glycogen . Its ability to form stable complexes with metal ions and its involvement in various biosynthetic pathways make it distinct from other similar compounds .
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURVIXMFFSNONZ-WFIJOQBCSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2Na2O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342721 | |
Record name | Disodium UMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3387-36-8, 7545-48-4 | |
Record name | Uridine monophosphate disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Uridylic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium UMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium uridine-5'-monophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URIDINE MONOPHOSPHATE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD8E20071T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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